Product packaging for 2-(3-Chloro-1-propenyl)furan(Cat. No.:)

2-(3-Chloro-1-propenyl)furan

Cat. No.: B8400654
M. Wt: 142.58 g/mol
InChI Key: PYVKIUFCENIJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-1-propenyl)furan is a specialized furan derivative designed for use in advanced organic synthesis and chemical research. Furan rings are privileged structures in medicinal chemistry and are widely utilized as building blocks for constructing more complex molecules . This compound is particularly valuable for researchers developing novel synthetic methodologies, such as metal-free approaches to complex heterocycles . Its molecular structure, featuring both a reactive chloroalkenyl side chain and a furan ring, makes it a versatile precursor for cyclization reactions and the preparation of multi-substituted furan compounds, which are core structures in many active pharmaceutical ingredients and functional materials. As a key intermediate, this compound can be employed in studies ranging from materials science to drug discovery. All products are strictly for research and development purposes in a controlled laboratory setting. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClO B8400654 2-(3-Chloro-1-propenyl)furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClO

Molecular Weight

142.58 g/mol

IUPAC Name

2-(3-chloroprop-1-enyl)furan

InChI

InChI=1S/C7H7ClO/c8-5-1-3-7-4-2-6-9-7/h1-4,6H,5H2

InChI Key

PYVKIUFCENIJPQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CCCl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 3 Chloro 1 Propenyl Furan

Reactivity Profile of the Furan (B31954) Heteroaromatic Ring

The furan ring is an electron-rich five-membered heterocycle that is considered aromatic, though less so than benzene (B151609). This inherent electron richness makes it highly reactive towards electrophiles and capable of participating as the 4π-electron component in cycloaddition reactions.

Electrophilic Aromatic Substitution and Functionalization Patterns

Furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene, often requiring milder conditions. Substitution preferentially occurs at the C2 (or α) position due to the superior stabilization of the positive charge in the resulting carbocation intermediate (the Wheland intermediate) by the adjacent oxygen atom.

In 2-(3-chloro-1-propenyl)furan, the C2 position is already substituted. Therefore, electrophilic attack is directed to the C5 position, which is the other α-position adjacent to the heteroatom. The 1-propenyl substituent at C2 is generally considered to be weakly activating and will further direct incoming electrophiles to the C5 position. The mechanism proceeds via a positively charged benzenonium-like intermediate, which restores its aromaticity by losing a proton. libretexts.org Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. lumenlearning.commasterorganicchemistry.combyjus.com

The general mechanism involves three key steps:

Generation of a potent electrophile , often with the aid of a Lewis or Brønsted acid catalyst. byjus.comlibretexts.org

Nucleophilic attack by the furan ring on the electrophile, forming a resonance-stabilized carbocation intermediate.

Deprotonation from the site of attack to restore the aromatic system. byjus.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions on 2-Substituted Furans
ReactionReagents & CatalystTypical Electrophile (E+)Expected Product at C5
BrominationBr₂, DioxaneBr+5-Bromo-2-(3-chloro-1-propenyl)furan
NitrationHNO₃, Acetic AnhydrideNO₂+5-Nitro-2-(3-chloro-1-propenyl)furan
SulfonationSO₃, PyridineSO₃This compound-5-sulfonic acid
Friedel-Crafts AcylationRCOCl, SnCl₄ or BF₃·OEt₂RCO+1-(5-(3-chloro-1-propenyl)furan-2-yl)alkan-1-one

Cycloaddition Reactions (e.g., Diels-Alder) with the Furan Diene System

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.org This reaction provides a powerful method for constructing six-membered rings, specifically 7-oxabicyclo[2.2.1]heptene derivatives. However, the aromaticity of furan means the reaction is often reversible, and the retro-Diels-Alder reaction can be favored at higher temperatures. tudelft.nl

The reactivity of the furan diene is sensitive to the electronic nature of its substituents. Electron-donating groups on the furan ring enhance its reactivity in normal-electron-demand Diels-Alder reactions, while electron-withdrawing groups diminish it. The 2-(1-propenyl) group is weakly activating, suggesting that this compound should be a viable diene. High-pressure conditions can also be employed to favor the forward cycloaddition. acs.org

The stereoselectivity of the Diels-Alder reaction with furans can lead to both endo and exo products. While the endo adduct is often the kinetically favored product due to secondary orbital interactions, the exo adduct is typically more thermodynamically stable. rsc.orgrsc.org The reaction of this compound with a dienophile like maleimide (B117702) would be expected to yield a mixture of diastereomeric cycloadducts. semanticscholar.org

Table 2: Examples of Diels-Alder Reactions with Furan Derivatives
Furan DerivativeDienophileConditionsProduct TypeStereoselectivity
2,5-DimethylfuranVinylene CarbonateNeat, 100 °C7-oxabicyclo[2.2.1]hepteneExo (thermodynamic) rsc.org
Furfural (B47365)N-MethylmaleimideH₂O, Room Temp.7-oxabicyclo[2.2.1]hepteneEndo/Exo mixture tudelft.nl
2-VinylfuranVarious AlkenesHigh Pressure (10 kbar)7-oxabicyclo[2.2.1]hepteneVaries with dienophile acs.org

Reactivity of the Chlorinated 1-Propenyl Side Chain

The side chain contains two key reactive sites: the carbon-carbon double bond and the allylic carbon-chlorine bond. The C-Cl bond is particularly reactive due to its allylic position.

Nucleophilic Substitution Reactions on the Allylic Chloride

The allylic chloride functionality makes the C3 carbon of the side chain highly susceptible to nucleophilic substitution. This reactivity is enhanced by the ability of the adjacent double bond to stabilize the transition state of both Sₙ1 and Sₙ2 pathways. The analogous compound, cinnamyl chloride, readily undergoes substitution with a variety of nucleophiles. sigmaaldrich.comguidechem.com

Sₙ2 Mechanism : A strong nucleophile can directly displace the chloride ion in a concerted, bimolecular step. This pathway is favored by polar aprotic solvents and results in inversion of configuration if the carbon were chiral.

Sₙ1 Mechanism : In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed via a unimolecular pathway. The chloride ion first departs to form a resonance-stabilized allylic carbocation. The nucleophile then attacks this planar intermediate, which can lead to a mixture of products if the carbocation is unsymmetrical.

The choice between these mechanisms depends on the nucleophile's strength, solvent polarity, and reaction conditions. youtube.com

Table 3: Nucleophilic Substitution on the Analogous Cinnamyl Chloride
NucleophileReagentSolventProduct
HydroxideNaOH(aq)Water/OrganicCinnamyl alcohol
CyanideNaCNDMSO4-Phenyl-3-butenenitrile
AlkoxideNaOR'R'OHCinnamyl ether
AmineR'₂NHEthanolN,N-Disubstituted cinnamylamine

Elimination Reactions for Further Unsaturation

In the presence of a strong, sterically hindered base, allylic halides can undergo elimination reactions (E2 mechanism) to form a conjugated diene. For this compound, elimination of HCl would extend the conjugation of the side chain with the furan ring, forming 2-(1,3-butadienyl)furan. This extended π-system is a significant thermodynamic driving force for the reaction.

The reaction typically requires a strong base, such as potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt), and is favored by higher temperatures. The E2 pathway, being a concerted process, has specific stereochemical requirements, favoring an anti-periplanar arrangement of the proton to be removed and the leaving group.

Metal-Catalyzed Cross-Coupling Reactions for Olefin Functionalization

The allylic chloride moiety is an excellent electrophile for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds at the C3 position of the propenyl side chain.

Heck Reaction : While the classic Heck reaction couples vinyl or aryl halides with alkenes, variations exist that utilize allylic electrophiles. wikipedia.org The reaction of this compound with an alkene, catalyzed by a palladium complex, could lead to the formation of a more complex unsaturated side chain. nih.govorganic-chemistry.org

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid) with an organic halide. Allylic halides are effective substrates for Suzuki coupling. wikipedia.org This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the C3 position. The oxidative addition of the allylic chloride to the Pd(0) catalyst typically proceeds with inversion of stereochemistry. harvard.edu The reaction is highly versatile due to the stability and functional group tolerance of the boronic acid reagents. researchgate.netnih.gov

Table 4: Potential Cross-Coupling Reactions for the Allylic Chloride Side Chain
Reaction NameCoupling PartnerTypical Catalyst/BaseProduct Type
Heck-type ReactionAlkene (R'-CH=CH₂)Pd(OAc)₂, PPh₃ / Et₃NExtended conjugated system
Suzuki-Miyaura CouplingBoronic Acid (R'-B(OH)₂)Pd(PPh₃)₄ / Na₂CO₃Allylated arene/alkene (R'-substituted side chain) nih.gov
Stille CouplingOrganostannane (R'-SnBu₃)Pd(PPh₃)₄ / LiClAllylated arene/alkene (R'-substituted side chain)
Sonogashira Coupling (at C1)Terminal Alkyne (R'-C≡CH)PdCl₂(PPh₃)₂, CuI / Et₂NHConjugated enyne (if vinyl halide were present)

Note: Sonogashira coupling is typically for sp² C-X bonds (vinyl/aryl halides), not sp³ allylic halides. It is included for comparative context regarding olefin functionalization.

Interplay between the Furan Ring and the Propenyl Halide Moiety

The chemical behavior of this compound is dictated by the intricate electronic and steric interplay between the aromatic furan ring and the reactive chloro-propenyl side chain. This section delves into the electronic communication between these two moieties, potential intramolecular transformations, and the kinetics of its reactions with reactive species.

Electronic Communication and Resonance Effects

The furan ring, a five-membered aromatic heterocycle, is electron-rich due to the participation of one of the lone pairs of the oxygen atom in the π-electron system. The 2-position of the furan ring is particularly susceptible to electrophilic attack due to the stability of the resulting cationic intermediate. When substituted with a 3-chloro-1-propenyl group at the 2-position, significant electronic communication occurs between the ring and the side chain.

This interaction can be understood through the concept of resonance. The π-system of the furan ring can extend to the double bond of the propenyl group, leading to delocalization of electron density. This delocalization can be represented by a series of resonance structures, which illustrate the distribution of partial positive and negative charges across the molecule. The presence of the electronegative chlorine atom on the propenyl chain further influences this electronic distribution through inductive effects.

The key resonance contributors for this compound would involve the delocalization of the oxygen lone pair into the ring and further onto the propenyl side chain. This extended conjugation affects the bond lengths and electron density at various positions within the molecule, influencing its reactivity towards electrophiles and nucleophiles. For instance, the carbon atom at the 1-position of the propenyl chain will have a different electron density compared to a simple alkene due to the influence of the furan ring.

Intramolecular Cyclization and Rearrangement Pathways

The presence of both a nucleophilic furan ring and an electrophilic center in the chloro-propenyl side chain within the same molecule opens up possibilities for intramolecular reactions. While specific studies on this compound are not abundant, analogous transformations in similar furan derivatives suggest potential pathways.

One such possibility is an intramolecular cyclization. Under suitable conditions, the furan ring could act as a nucleophile, attacking the carbon atom bearing the chlorine atom, potentially leading to the formation of a new ring system. The feasibility of such a reaction would depend on the stereochemistry of the propenyl chain and the reaction conditions employed.

Furthermore, rearrangements are a common feature in the chemistry of furans. For instance, intramolecular reactions of furans with carbenes or other reactive intermediates are known to trigger complex rearrangements. While not directly applicable to the ground-state reactivity of this compound, these examples highlight the potential for skeletal reorganization under specific synthetic or photochemical conditions. The interplay between the furan core and the side chain could facilitate unique rearrangement pathways not observed in simpler furans or haloalkenes.

Kinetic Studies of Reactions with Reactive Species (e.g., Chlorine Atoms)

The atmospheric chemistry and reactivity of furan and its derivatives have been the subject of kinetic investigations, particularly their reactions with chlorine atoms. These studies provide a framework for understanding the potential reactivity of this compound. The reaction of chlorine atoms with furans can proceed via two main pathways: addition to the double bonds of the furan ring or hydrogen abstraction from the substituent groups.

Kinetic data for the reactions of chlorine atoms with various furan derivatives show that the rate of reaction is highly dependent on the nature and position of the substituents on the furan ring. Generally, electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups decrease it.

The table below presents the rate coefficients for the reaction of chlorine atoms with furan and some of its derivatives, providing a comparative basis for estimating the reactivity of this compound.

CompoundRate Coefficient (k) x 10-10 cm3 molecule-1 s-1
Furan2.0 ± 0.2
2-Methylfuran4.1 ± 0.2
3-Methylfuran4.2 ± 0.3
2-Ethylfuran4.6 ± 0.3
2,5-Dimethylfuran5.7 ± 0.3
2-Furaldehyde2.61 ± 0.27
3-Furaldehyde3.15 ± 0.27
5-Methyl-2-furaldehyde4.0 ± 0.5

Data compiled from various kinetic studies.

Structural Modifications and Analogues of 2 3 Chloro 1 Propenyl Furan

Variations of the Halogen Substituent and Olefinic Geometry

The identity of the halogen and the stereochemistry of the double bond are fundamental characteristics that significantly influence the molecule's reactivity and spatial arrangement.

The chloro substituent at the C3 position of the propenyl chain can be replaced by other halogens, such as bromine and iodine, to create corresponding analogues. The synthesis of these compounds can be approached by adapting known methods for creating haloalkenes. For instance, the addition of bromine to an allenic precursor like 1-(furan-2-yl)-1,2-propadiene could yield a dibromo-propenyl derivative. orgsyn.org A more direct route might involve the reaction of 2-furylpropargyl alcohol with hydrobromic or hydroiodic acid.

The reactivity of these analogues in nucleophilic substitution reactions is directly related to the leaving group ability of the halide, which follows the order I⁻ > Br⁻ > Cl⁻. Consequently, 2-(3-iodo-1-propenyl)furan is expected to be the most reactive toward nucleophiles, facilitating the introduction of new functional groups at the terminus of the side chain. This enhanced reactivity makes the bromo- and iodo-analogues valuable intermediates for further synthetic elaboration.

Table 1: Comparison of Halogen Properties and Expected Reactivity
Halogen (X)C-X Bond Energy (kJ/mol, approx.)Leaving Group AbilityExpected Reactivity in SN Reactions
Cl339GoodBaseline
Br285BetterHigher
I213BestHighest

The presence of a double bond in the propenyl chain restricts rotation, leading to the possibility of geometric isomerism. docbrown.infodocbrown.info For 2-(3-chloro-1-propenyl)furan, two stereoisomers, designated as (E) and (Z), can exist. The assignment of these labels is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond. libretexts.orglibretexts.org

On C1: The furan (B31954) ring (attached via a carbon atom) has a higher priority than the hydrogen atom.

On C2: The chloromethyl group (-CH₂Cl) has a higher priority than the hydrogen atom.

The (Z)-isomer is the stereoisomer where the two higher-priority groups (the furan ring and the chloromethyl group) are on the same side of the double bond (zusammen, German for "together"). libretexts.org Conversely, the (E)-isomer has these groups on opposite sides (entgegen, German for "opposite"). libretexts.orglibretexts.org The specific geometry can significantly affect the molecule's physical properties and its interaction with biological systems or other reagents.

Table 2: E/Z Isomer Configuration of this compound
IsomerArrangement of High-Priority GroupsDescription
(Z)-isomerSame side (Zusammen)The furan ring and the -CH₂Cl group are on the same side of the C=C axis.
(E)-isomerOpposite sides (Entgegen)The furan ring and the -CH₂Cl group are on opposite sides of the C=C axis.

Functionalization of the Propenyl Side Chain

The propenyl unit offers multiple sites for chemical modification, including substitution at the allylic position and addition reactions across the double bond.

The allylic chloride in this compound is a reactive handle for introducing a variety of substituents via nucleophilic substitution. Reactions with organometallic reagents, such as Grignard reagents or organocuprates, can be employed to form new carbon-carbon bonds, thereby introducing alkyl or aryl groups. rsc.orgresearchgate.net Similarly, heteroatom nucleophiles can be used to install new functionalities. For example, reaction with thiols, amines, or alkoxides would yield the corresponding thioethers, amines, or ethers, respectively. These modifications allow for the synthesis of a diverse library of analogues with varied electronic and steric properties.

The double bond of the propenyl side chain is susceptible to various addition reactions. rsc.org For instance, catalytic hydrogenation can reduce the double bond to yield the corresponding 2-(3-chloropropyl)furan. Addition of halogens (e.g., Br₂) would lead to di-halogenated products. Furthermore, conjugate addition reactions, such as the Michael addition, can occur if the double bond is activated by an electron-withdrawing group. researchgate.net The addition of nucleophiles like thiophenols has been demonstrated on similar furan-containing chalcone (B49325) analogues, suggesting that the propenyl furan system could undergo analogous transformations to create more complex side-chain structures. researchgate.net

Furan Ring Substitution and Extended Architectures

Beyond the side chain, the furan ring itself can be functionalized. Furan is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the C5 position (alpha to the oxygen and adjacent to the existing C2 substituent). fayoum.edu.eg Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce new substituents onto the ring, provided the reaction conditions are controlled to avoid degradation of the furan moiety.

These substituted furan derivatives can serve as versatile building blocks for creating larger, more complex molecular frameworks. For example, furan moieties can participate as dienes in Diels-Alder reactions to construct bicyclic systems. fayoum.edu.eg Furthermore, palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, on a halogenated furan ring can be used to append aryl or alkynyl groups, leading to extended conjugated systems and polycyclic aromatic structures. researchgate.netorganic-chemistry.org The synthesis of functionalized 3-acylfurans and other polysubstituted furans highlights the utility of furan derivatives in constructing diverse and complex chemical architectures. researchgate.netorganic-chemistry.org

Synthesis of Multisusbtituted Furan Analogues (e.g., di-, tri-, tetra-substituted furans)

The synthesis of multisubstituted furans is crucial for structure-activity relationship studies. Various methods have been developed to introduce multiple substituents onto the furan ring with control over regioselectivity.

A versatile one-flask approach allows for the synthesis of di-, tri-, and even tetra-substituted furans from readily available α,β-alkenyl ketones and 3-chloro-3-phenyldiazirines. nih.govrsc.org This metal-free method utilizes BF₃·Et₂O as a catalyst and proceeds through a sequence of cyclopropanation, a Cloke–Wilson rearrangement, and elimination of HCl to yield the desired multisubstituted furans in moderate to good yields. nih.govrsc.org For instance, the reaction of various alkenyl ketones with different substitution patterns at the R₁, R₂, or R₃ positions resulted in trisubstituted furans in good yields (60–67%). nih.gov This protocol has also been successfully applied to the synthesis of complex tetra-substituted furans. nih.govrsc.org

Another effective strategy involves the FeCl₃-catalyzed tandem propargylation-cycloisomerization of propargylic alcohols or acetates with 1,3-dicarbonyl compounds, leading to highly substituted furans. organic-chemistry.org Gold and copper co-catalyzed one-pot three-step reaction cascades have also been shown to produce di-, tri-, and tetrasubstituted furans from simple starting materials with a broad substrate scope and good to excellent yields. organic-chemistry.org

The Paal-Knorr synthesis, a classic method involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, remains one of the most significant routes for preparing furans. organic-chemistry.org Modern variations of this reaction, including microwave-assisted protocols, have enhanced its utility for creating polysubstituted furans. organic-chemistry.org Furthermore, trifluoroacetic acid has been used to catalyze the synthesis of tri- and tetrasubstituted furans. organic-chemistry.org

Organosilyl groups have proven to be valuable tools in directing the regioselective synthesis of multi-substituted furans. scholaris.ca By blocking a specific position on the furan ring, functional groups can be introduced at desired locations. The silyl (B83357) group can later be removed or replaced via an ipso-substitution. scholaris.ca

A range of other methodologies contribute to the synthesis of multisubstituted furans. These include:

Base-promoted domino reactions of β-keto compounds with vinyl dichlorides to yield 2,3-disubstituted and 2,3,5-trisubstituted furans. organic-chemistry.org

FeCl₃-catalyzed substitution of propargylic acetates with enoxysilanes followed by TsOH-catalyzed cyclization to give tri- or tetrasubstituted furans. organic-chemistry.org

InCl₃-catalyzed cycloisomerization of acetylenic epoxides to deliver 2,3,5-trisubstituted furans. organic-chemistry.org

A nih.govscholaris.ca-phospha-Brook rearrangement under Brønsted base catalysis, which allows for the synthesis of 2,4,5-trisubstituted-3-iodofurans, providing access to a wide array of tetrasubstituted furans. organic-chemistry.org

Table 1: Examples of Synthesized Multisusbtituted Furan Analogues

Entry Starting Materials Method Product Yield (%)
1 Alkenyl ketone (R₁=Me, R₂=H, R₃=Ph), 3-chloro-3-phenyldiazirine One-flask, BF₃·Et₂O catalyzed Trisubstituted furan 67
2 Alkenyl ketone (R₁=Ph, R₂=Me, R₃=Ph), 3-chloro-3-phenyldiazirine One-flask, BF₃·Et₂O catalyzed Trisubstituted furan 65
3 2-Benzylidenecyclohexan-1-one, 3-chloro-3-phenyldiazirine One-flask, BF₃·Et₂O catalyzed Tetra-substituted furan with fused ring 50
4 Cinnamaldehyde, 3-chloro-3-phenyldiazirine One-flask, BF₃·Et₂O catalyzed 2,3-disubstituted furan 29
5 Propargylic alcohols, 1,3-dicarbonyl compounds FeCl₃-catalyzed tandem reaction Highly substituted furans Good
6 Terminal alkynes, aldehydes, organic azides Gold and Copper co-catalyzed cascade Di-, tri-, and tetrasubstituted furans Good to Excellent
7 β-keto compounds, vinyl dichlorides Base-promoted domino reaction 2,3-disubstituted and 2,3,5-trisubstituted furans Good

Expansion to Related Ring Systems (e.g., Tetrahydrofurans, Benzofurans)

The synthesis of related ring systems such as tetrahydrofurans and benzofurans expands the structural diversity of furan analogues, offering access to compounds with different conformational and electronic properties.

Tetrahydrofurans

Tetrahydrofurans, the saturated analogues of furans, can be synthesized through various routes. One common approach is the reduction of the furan ring. However, simple furans can be sensitive to reduction conditions that may lead to ring opening. pharmaguideline.com Therefore, specific substrates like furoic acid are often used for controlled reduction to dihydrofurans. pharmaguideline.com

Modern synthetic methods provide more direct access to substituted tetrahydrofurans. An operationally simple strategy involves a redox-relay Heck reaction of cis-butene-1,4-diol to generate cyclic hemiacetals, which can be subsequently reduced to 3-aryl tetrahydrofurans. organic-chemistry.org Radical reactions have also been employed for the construction of tetrahydrofuran (B95107) derivatives, with Lewis acids being used to control diastereoselectivity in radical cyclization reactions.

Other notable methods for synthesizing substituted tetrahydrofurans include:

Intramolecular hydroalkoxylation/reduction of unactivated alkynes using Et₃SiH and a catalytic amount of I₂. organic-chemistry.org

Asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones catalyzed by cinchona-alkaloid-thiourea-based bifunctional organocatalysts. organic-chemistry.org

Reaction of zirconacyclopentenes with aldehydes in the presence of CuCl. researchgate.net

Benzofurans

Benzofurans, which feature a furan ring fused to a benzene (B151609) ring, are prevalent scaffolds in many natural products and biologically active compounds. nih.gov A variety of synthetic strategies have been developed for their construction.

A common approach involves the coupling of o-halophenols with alkynes. For example, a palladium-catalyzed one-pot synthesis from 2-chlorophenols and alkynes using hydroxyterphenylphosphine as a ligand has been reported. organic-chemistry.org Similarly, the coupling of cuprous aryl acetylenes with o-halophenols is a widely used method. jocpr.com

Another strategy is the cyclization of appropriately substituted phenolic precursors. The addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones generates alkoxide intermediates that can cyclize to form either 2-substituted or 3-substituted benzofurans, with the regioselectivity being temperature-dependent. organic-chemistry.orgorganic-chemistry.org

Hypervalent iodine reagents have been utilized to mediate the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org Furthermore, a method for the highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans has been developed through the rearrangement and subsequent transformation of 2-hydroxychalcones. nih.gov

Table 2: Synthetic Approaches to Tetrahydrofuran and Benzofuran (B130515) Analogues

Target Ring System General Method Key Reagents/Catalysts Starting Material Type
Tetrahydrofuran Redox-relay Heck reaction and reduction Palladium catalyst cis-butene-1,4-diol
Tetrahydrofuran Radical cyclization Lewis acids Unsaturated alcohols
Tetrahydrofuran Intramolecular hydroalkoxylation/reduction Et₃SiH, I₂ Unactivated alkynes
Benzofuran Palladium-catalyzed coupling Pd catalyst, hydroxyterphenylphosphine 2-chlorophenols, alkynes
Benzofuran Cyclization of alkoxide intermediates Grignard reagents 1-(2-hydroxyphenyl)-2-chloroethanones
Benzofuran Oxidative cyclization Hypervalent iodine reagents ortho-hydroxystilbenes
Benzofuran Rearrangement and transformation p-TsOH, (CF₃)₂CHOH 2-hydroxychalcones

Theoretical and Computational Chemistry Studies on 2 3 Chloro 1 Propenyl Furan

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For 2-(3-Chloro-1-propenyl)furan, these computational methods provide insights into its geometry, orbital interactions, and potential for chemical reactions.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Interactions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized geometry, electronic properties, and orbital interactions of molecules like this compound. DFT calculations can predict crucial parameters such as bond lengths, bond angles, and dihedral angles by minimizing the total energy of the molecule. nanobioletters.com

For furan (B31954) derivatives, the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO) dictate their behavior in chemical reactions. For instance, in reactions like Diels-Alder cycloadditions, the orbital interactions between the furan derivative (as the diene) and a dienophile are crucial for determining the reaction's feasibility and stereoselectivity. rsc.org DFT calculations can elucidate these interactions, providing a quantitative understanding of the reactivity. rsc.org

Below is a hypothetical data table illustrating the kind of geometric parameters that could be obtained for this compound using DFT calculations.

Hypothetical DFT-Calculated Geometric Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length C=C (furan) 1.37 Å
C-O (furan) 1.36 Å
C-C (propenyl) 1.48 Å
C=C (propenyl) 1.34 Å
C-Cl 1.78 Å
Bond Angle O-C=C (furan) 110.5°
C-C=C (propenyl) 125.2°
C=C-C (propenyl) 123.8°
Dihedral Angle Furan-Propenyl 15.0°

Conformational Analysis and Energy Minima of Isomers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the single bond connecting the furan ring and the propenyl chain can lead to various conformers with different energies.

Theoretical conformational analysis, often performed using quantum chemical calculations, helps identify the most stable conformers, which correspond to energy minima on the potential energy surface. mdpi.com The relative energies of these conformers determine their population at a given temperature. The identification of the global minimum energy conformation is crucial as it represents the most likely structure of the molecule. mdpi.com

The stability of different conformers is influenced by a combination of steric and electronic effects. For instance, steric hindrance between the chloro substituent and the furan ring might destabilize certain conformations. Conversely, favorable electronic interactions, such as hyperconjugation, can stabilize others. The presence of different isomers, such as cis and trans isomers of the propenyl group, further complicates the conformational landscape.

A hypothetical potential energy surface scan for the rotation around the furan-propenyl bond would reveal the energy minima corresponding to stable conformers and the energy barriers separating them.

Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (Furan-Propenyl) Relative Energy (kJ/mol)
Anti 180° 0.0
Gauche 60° 5.2
Syn 12.8

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool in computational chemistry for predicting the reactive sites of a molecule. nanobioletters.com The MEP at a given point in space around a molecule represents the interaction energy of a positive point charge with the molecule's electron density. It provides a visual representation of the charge distribution and is used to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nanobioletters.com

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. The MEP map of this compound would likely show negative potential around the oxygen atom of the furan ring and the pi-electron system, indicating these as sites for electrophilic attack. The area around the hydrogen atoms and the chloro-substituted carbon would likely show positive potential, suggesting susceptibility to nucleophilic attack.

This information is crucial for understanding and predicting the regioselectivity of various reactions, such as electrophilic substitution on the furan ring or nucleophilic attack on the propenyl chain. researchgate.net

Mechanistic Elucidation through Computational Modeling

Computational modeling plays a pivotal role in elucidating the mechanisms of chemical reactions. By simulating reaction pathways, identifying transition states, and calculating kinetic and thermodynamic parameters, researchers can gain a detailed understanding of how a reaction proceeds.

Transition State Theory and Reaction Pathway Analysis

Transition State Theory (TST) is a fundamental theory in chemical kinetics that describes the rates of elementary chemical reactions. researchgate.net It postulates that between the reactants and products, there exists a high-energy state known as the transition state. The rate of the reaction is then determined by the concentration of the transition state species and the frequency at which they convert to products. researchgate.net

Computational chemistry allows for the location of transition state structures on the potential energy surface. These structures represent the highest energy point along the minimum energy path connecting reactants and products. By analyzing the geometry and electronic structure of the transition state, one can gain insights into the bond-breaking and bond-forming processes that occur during the reaction.

For reactions involving this compound, such as cycloadditions, substitutions, or eliminations, computational analysis of the reaction pathway would involve identifying all relevant intermediates and transition states. This allows for the determination of the most favorable reaction mechanism among several possibilities. For example, in a cycloaddition reaction, computational studies can distinguish between a concerted one-step mechanism and a stepwise mechanism involving intermediates. pku.edu.cn

Kinetic and Thermodynamic Parameters from Computational Simulations

Computational simulations can provide quantitative data on the kinetic and thermodynamic parameters of a reaction. researchgate.netekb.eg These parameters are essential for understanding the feasibility, rate, and equilibrium of a chemical process.

Thermodynamic Parameters: Thermodynamic parameters such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can be calculated from the energies of the reactants, products, and transition states. semanticscholar.org The Gibbs free energy of reaction determines the spontaneity of a reaction under given conditions. A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous process.

Kinetic Parameters: The primary kinetic parameter obtained from computational studies is the activation energy (Ea), which is the energy difference between the reactants and the transition state. semanticscholar.org According to the Arrhenius equation, a lower activation energy corresponds to a faster reaction rate. By calculating the activation energies for different possible reaction pathways, the most kinetically favorable pathway can be identified. ekb.eg

The following table provides hypothetical kinetic and thermodynamic data for a reaction involving this compound.

Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound

Parameter Pathway A Pathway B
Activation Energy (Ea) (kJ/mol) 85 120
Enthalpy of Reaction (ΔH) (kJ/mol) -40 -35
Gibbs Free Energy of Reaction (ΔG) (kJ/mol) -55 -48
Rate Constant (k) at 298 K (s⁻¹) 1.2 x 10⁻³ 3.5 x 10⁻⁶

Based on this hypothetical data, Pathway A would be both kinetically and thermodynamically more favorable than Pathway B due to its lower activation energy and more negative Gibbs free energy of reaction.

Advanced Analytical Methodologies for Characterization of 2 3 Chloro 1 Propenyl Furan in Research Contexts

High-Resolution Spectroscopic Techniques

Spectroscopic techniques are paramount for elucidating the molecular structure of 2-(3-Chloro-1-propenyl)furan by probing the interactions of the molecule with electromagnetic radiation. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the compound's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The protons on the furan (B31954) ring typically appear in the aromatic region, with characteristic chemical shifts influenced by the electron-donating oxygen atom and the electron-withdrawing propenyl substituent. Protons on the propenyl chain will appear as a complex set of signals in the vinylic region, with their chemical shifts and coupling constants being highly dependent on the stereochemistry (E/Z isomerism) of the double bond and the presence of the adjacent chlorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The furan ring carbons typically resonate at distinct chemical shifts, with the carbon atom attached to the oxygen (C5) and the substituted carbon (C2) appearing further downfield. publish.csiro.auacs.org The olefinic carbons of the propenyl group will also have characteristic signals in the 115-140 ppm range. libretexts.org The carbon atom bonded to the chlorine will be shifted downfield due to the inductive effect of the halogen.

2D-NMR and Advanced Pulse Sequences: To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the mapping of adjacent protons, for instance, between the vinylic protons on the propenyl chain and the protons on the adjacent chloromethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the furan ring and the chloro-propenyl side chain.

The following table provides predicted chemical shift values for this compound based on data from analogous compounds like 2-vinylfuran and chlorinated propenes. uliege.bechemicalbook.comchemicalbook.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound.
PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
2--~150-155Substituted furan carbon.
3H~6.3-6.5~108-112Furan ring proton adjacent to substituent.
4H~6.4-6.6~111-115Furan ring proton.
5H~7.4-7.6~142-146Furan ring proton adjacent to oxygen.
1' (propenyl)H~6.2-6.8~125-130Vinylic proton, coupled to H-2'.
2' (propenyl)H~6.0-6.5~120-125Vinylic proton, coupled to H-1' and H-3'.
3' (propenyl)CH₂Cl~4.1-4.3~40-45Methylene protons adjacent to chlorine.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of a compound, as well as for gaining insight into its structure through fragmentation analysis.

GC-MS: When coupled with Gas Chromatography, MS allows for the analysis of individual components of a mixture. For this compound, GC-MS would provide both the retention time (a chromatographic property) and the mass spectrum. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic pair of peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1. youtube.com

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million. This accuracy allows for the unambiguous determination of the elemental formula (e.g., C₇H₇ClO) by distinguishing it from other possible formulas with the same nominal mass.

MS/MS (Tandem Mass Spectrometry): In MS/MS analysis, the molecular ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the molecule's structure and fragmentation pathways. Key fragmentation pathways for this compound would likely include:

Loss of a chlorine radical (•Cl): Leading to a fragment ion at [M-35]⁺ / [M-37]⁺.

Loss of the chloromethyl radical (•CH₂Cl): Resulting in a furan-ethenyl cation.

Cleavage of the entire side chain: Giving rise to a furyl cation.

Decarbonylation: A characteristic fragmentation of the furan ring, involving the loss of carbon monoxide (CO). cdnsciencepub.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (C₇H₇ClO).
m/z (for ³⁵Cl)m/z (for ³⁷Cl)Identity of FragmentPredicted Fragmentation Pathway
142144[C₇H₇ClO]⁺Molecular Ion (M⁺)
107107[C₇H₇O]⁺Loss of •Cl
9393[C₆H₅O]⁺Loss of •CH₂Cl
7777[C₅H₅]⁺Loss of •Cl and CO from furan ring
6767[C₄H₃O]⁺Cleavage of the side chain

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.

For this compound, the spectra would be dominated by vibrations associated with the furan ring and the chloro-alkene side chain.

Furan Ring Vibrations: Characteristic bands include C-H stretching (~3100-3150 cm⁻¹), asymmetric and symmetric C=C ring stretching (~1500-1600 cm⁻¹ and ~1380-1480 cm⁻¹), and the ring C-O-C stretching vibration (~1000-1100 cm⁻¹). udayton.eduglobalresearchonline.netnist.gov

Side Chain Vibrations: The C=C stretch of the propenyl group is expected around 1640-1680 cm⁻¹. The C-Cl stretching vibration for an alkenyl chloride typically appears in the 600-850 cm⁻¹ region of the fingerprint part of the spectrum. researchgate.netorgchemboulder.com Out-of-plane C-H bending vibrations for the vinyl group (~900-1000 cm⁻¹) would also be present.

Table 3: Predicted Characteristic IR/Raman Vibrational Frequencies (cm⁻¹) for this compound.
Frequency Range (cm⁻¹)Vibrational ModeAssociated Functional Group
3100-3150C-H StretchFuran Ring
3000-3100C-H StretchAlkenyl
2850-2950C-H StretchMethylene (CH₂)
1640-1680C=C StretchAlkenyl
1500-1600C=C Ring Stretch (asymmetric)Furan Ring
1380-1480C=C Ring Stretch (symmetric)Furan Ring
1000-1100C-O-C Ring StretchFuran Ring
900-1000C-H Bend (out-of-plane)Alkenyl
600-850C-Cl StretchAlkenyl Chloride

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction byproducts, starting materials, and solvents, as well as for assessing its purity.

Given its likely volatility, Gas Chromatography (GC) is the premier technique for the separation and purity analysis of this compound.

Gas Chromatography (GC): In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column. A nonpolar column (e.g., HP-5MS, containing 5% phenyl-methylpolysiloxane) is often a good starting point for separating compounds of moderate polarity. mdpi.comnih.gov The purity of the sample can be determined by the relative area of its peak in the resulting chromatogram, typically using a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples or for separating the E/Z isomers of this compound from each other and from other closely related impurities, GCxGC offers significantly enhanced resolving power. osti.gov This technique uses two columns with different stationary phases (e.g., nonpolar followed by a more polar column). The effluent from the first column is continuously trapped and re-injected onto the second, short column, creating a highly detailed two-dimensional chromatogram. This superior separation capability is crucial for ensuring the isomeric and chemical purity of the compound. osti.gov

While GC is ideal for the volatile parent compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing any non-volatile derivatives that may be formed, for example, through oxidation (forming carboxylic acids or aldehydes) or other reactions. The use of HPLC avoids the high temperatures of a GC inlet that could potentially cause degradation of thermally sensitive compounds. researchgate.net

A typical HPLC analysis would involve a reversed-phase method, using a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. shimadzu.comsigmaaldrich.com Detection is commonly achieved using a Diode Array Detector (DAD) or UV-Vis detector, which would be sensitive to the conjugated π-system of the furan ring. researchgate.netdgaequipment.com This approach is widely used for the quantitative analysis of various furan derivatives in different matrices. shimadzu.com

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques represent a powerful class of analytical tools that combine a separation technique with a spectroscopic detection technique. ijarnd.com This coupling allows for the analysis of individual components within a complex mixture, providing both qualitative and quantitative information. The most common and powerful of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In this technique, the sample is first vaporized and separated into its constituent components in the gas chromatograph based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.

While no specific GC-MS studies were found for this compound, the analysis of other furan derivatives is well-documented. For example, a study on the analysis of furan and its derivatives in food matrices utilized a HP-5MS column with a specific temperature program to achieve separation within 9.5 minutes. mdpi.com The separated compounds were then detected using a triple-quadrupole tandem mass spectrometer in electron-impact ionization mode. mdpi.com Such a methodology could likely be adapted for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds. In LC-MS, the sample is first dissolved in a solvent and then separated by liquid chromatography. The separated components then pass into the mass spectrometer, where they are ionized and their mass-to-charge ratio is measured.

The application of LC-MS is widespread in many fields of analysis. mdpi.com For instance, it has been used for the characterization and quantification of chemical components in complex botanical extracts. mdpi.com Although no specific LC-MS data for this compound is available, the general principles of the technique would apply. A suitable LC method would need to be developed to achieve chromatographic separation, followed by optimization of the mass spectrometer parameters to ensure sensitive and specific detection of the target analyte.

Applications in Advanced Organic Synthesis and Material Science Precursors

Building Block for Complex Organic Molecule Synthesis

The furan (B31954) moiety is a prevalent structural motif in a wide array of bioactive natural products and pharmaceuticals. rsc.orgnih.gov The presence of the chloro-propenyl group in 2-(3-chloro-1-propenyl)furan offers a reactive handle for a variety of chemical transformations, making it an attractive starting material for the synthesis of intricate organic molecules.

The furan ring within this compound can serve as a linchpin for the construction of more complex heterocyclic systems. Through various cycloaddition and rearrangement reactions, the furan core can be transformed into diverse scaffolds that are otherwise challenging to access. For instance, Diels-Alder reactions involving the furan ring can lead to the formation of highly functionalized oxabicyclic systems, which are key intermediates in the synthesis of numerous natural products.

The chloro-propenyl side chain provides a site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This dual reactivity of the furan ring and the side chain enables the construction of polycyclic and stereochemically rich frameworks, which are often found in biologically active molecules.

Reaction TypePotential ScaffoldKey Transformation
Diels-Alder ReactionOxabicyclic systems[4+2] cycloaddition of the furan ring
Nucleophilic SubstitutionFunctionalized furansDisplacement of the chloride on the propenyl chain
Cross-Coupling ReactionsAryl- or vinyl-substituted furansPalladium-catalyzed coupling at the chloro-alkenyl position
Ring-Opening/RearrangementAcyclic precursors with multiple stereocentersAcid- or base-catalyzed rearrangement of the furan ring

The structural motif of a substituted furan is a cornerstone in the architecture of many natural products. rsc.orgrsc.orgorganic-chemistry.orgchim.it Consequently, this compound represents a potential starting material for the total synthesis of such compounds. The chloro-propenyl unit can be strategically manipulated to elaborate the side chain found in various natural products. For example, it can undergo transformations to install hydroxyl, amino, or other functional groups, as well as to extend the carbon chain.

The furan ring itself can either be retained as a core structural element of the target natural product or be used as a masked precursor for other functionalities. For instance, oxidation of the furan ring can lead to the formation of butenolides or other acyclic structures with controlled stereochemistry. This versatility makes this compound a valuable tool in the arsenal of synthetic organic chemists aiming to achieve the total synthesis of complex natural products. nih.gov

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse collections of small molecules for high-throughput screening and drug discovery. nih.govrsc.orgcam.ac.ukscispace.com The goal of DOS is to efficiently generate a wide range of molecular scaffolds from a common starting material. nih.gov The inherent reactivity of this compound makes it an excellent candidate for use in DOS.

Starting with this single precursor, a multitude of distinct molecular architectures can be generated through a series of branching reaction pathways. The furan ring can undergo a variety of transformations, while the chloro-propenyl side chain can be functionalized in numerous ways. This allows for the rapid generation of a library of compounds with significant skeletal and appendage diversity, which can then be screened for biological activity.

Diversification StrategyResulting Structures
Furan Ring Chemistry (e.g., cycloadditions, rearrangements)Polycyclic and heterocyclic scaffolds
Side Chain Modification (e.g., substitutions, couplings)Varied functional group appendages
Combination of Furan and Side Chain ReactionsComplex and three-dimensional molecules

Monomeric Unit for Specialized Polymeric Materials

The development of novel polymeric materials with tailored properties is a major focus of modern material science. The unique chemical structure of this compound makes it a promising monomer for the synthesis of specialized polymers with unique functionalities.

The polymerization of this compound can, in principle, proceed through the vinyl group, leading to a polymer with pendant furan and chloro-methyl groups. These pendant functionalities can be further modified post-polymerization to introduce a wide range of chemical properties to the material. For instance, the furan rings can be utilized for cross-linking reactions, leading to the formation of thermosetting resins. The chlorine atom provides a site for grafting other polymer chains or for introducing specific functional groups to tailor the polymer's surface properties, solubility, or reactivity. The synthesis of functionalized biodegradable polymers is an area of significant research interest. mdpi.com

Pendant GroupPotential ModificationResulting Polymer Property
Furan RingDiels-Alder reaction with a bis-dienophileCross-linked, thermoset material
Chlorine AtomNucleophilic substitution with various nucleophilesTunable surface energy, enhanced solubility, reactive sites
Furan RingRing-opening polymerizationBiodegradable polymer segments

The presence of both a polymerizable double bond and a reactive chlorine atom in this compound could be exploited in the development of new polymerization methodologies. For example, it could potentially be used in controlled radical polymerization techniques, where the chlorine atom could act as a dormant species, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity.

Furthermore, the furan moiety itself can participate in certain types of polymerization reactions. For example, furan derivatives can undergo electropolymerization to form conductive polymers. The unique combination of reactive sites in this compound opens up possibilities for exploring novel polymerization pathways and for the creation of advanced materials with unique electronic, optical, or mechanical properties.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 2-(3-Chloro-1-propenyl)furan and characterizing its derivatives?

  • Methodology : Utilize regioselective alkylation or cyclization strategies, as demonstrated in furan derivative synthesis (e.g., trapping intermediates with methyl acrylate in Diels-Alder reactions). Post-synthesis, employ NMR (¹H/¹³C) and mass spectrometry (MS) for structural confirmation. For example, monitor characteristic proton shifts in the allyl chloride moiety (~5.5–6.5 ppm for vinyl protons) and chlorine isotopic patterns in MS .

Q. How can researchers address the lack of direct toxicity data for this compound?

  • Methodology : Apply surrogate toxicity models, such as using furan or substituted furans (e.g., 2-(3-oxo-3-phenylprop-1-enyl)furan) to derive provisional exposure limits. The Health-Based Temporary Facility Occupational Exposure Limit (HTFOEL) for furan (1 ppb), based on hepatic hyperplasia in rodents, can guide risk assessments. Validate assumptions using quantitative structure-activity relationship (QSAR) models .

Q. What analytical techniques are optimal for detecting trace levels of this compound in complex matrices?

  • Methodology : Prioritize dynamic headspace gas chromatography–mass spectrometry (GC–MS) over static methods, as it enhances sensitivity by 30-fold for volatile furans. Optimize parameters like purge time (e.g., 15 minutes at 60°C) and use selective ion monitoring (SIM) for the chlorine-specific m/z ratio (e.g., 35/37) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro-1-propenyl substituent influence dimerization or cycloaddition reactivity?

  • Methodology : Compare reaction outcomes with analogous compounds (e.g., 2-(trimethylsilyl)methyl furans). Use computational tools (DFT calculations) to analyze transition states and substituent effects. Experimental validation via trapping reactions (e.g., with methyl acrylate) can clarify regioselectivity and product distribution .

Q. What strategies resolve contradictions in toxicity data between surrogate models and in vitro assays for chloro-substituted furans?

  • Methodology : Conduct comparative studies using human hepatocyte cultures and rodent models to assess metabolic activation pathways (e.g., cytochrome P450-mediated oxidation). Address discrepancies by quantifying reactive intermediates (e.g., epoxides) via LC-MS/MS and correlating them with surrogate-derived HTFOEL values .

Q. How can researchers design kinetic models to predict furan derivative formation under varying thermal conditions?

  • Methodology : Develop Arrhenius-based models incorporating parameters like activation energy (Ea) and pre-exponential factors. Validate using time-temperature studies (e.g., 100–200°C) and monitor degradation products via GC×GC-TOFMS. Cross-reference with published furan formation pathways in thermally processed foods .

Q. What role does the chloro-propenyl group play in modulating carcinogenic potential compared to non-halogenated furans?

  • Methodology : Evaluate genotoxicity using Ames tests with TA100 strains (sensitive to alkylating agents) and Comet assays in vitro. Compare adduct formation (e.g., DNA-chlorofuran conjugates) via ³²P-postlabeling. Correlate results with IARC furan carcinogenicity classifications (Group 2B) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.